![molecular formula C11H14N4O2 B2879818 4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione CAS No. 286430-66-8](/img/structure/B2879818.png)

4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

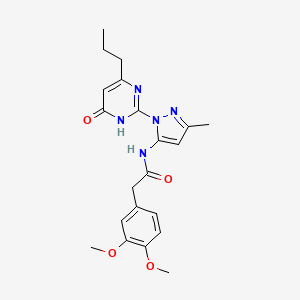

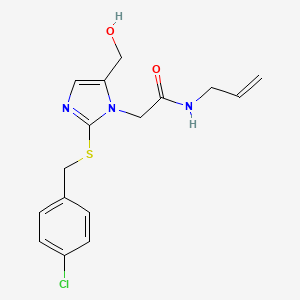

“4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione” is a chemical compound with the molecular formula C11H14N4O2 . It has an average mass of 234.255 Da and a monoisotopic mass of 234.111679 Da .

Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 60.9±0.5 cm3, and a polar surface area of 94 Å2 . It also has a molar volume of 160.9±7.0 cm3 and a polarizability of 24.1±0.5 10-24 cm3 . The compound is predicted to have a water solubility of 3.768e+005 mg/L at 25 deg C .Wissenschaftliche Forschungsanwendungen

Potential Ligands for the GABA Receptor Complex

Compounds structurally similar to 4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione have been explored for their potential as ligands for the γ-aminobutyric acid A/benzodiazepine receptor complex. The synthesis of a new series of imidazo-[1,5-a]pyrido[2,3-e]pyrazines from 2-chloro-3-nitropyridine, involving steps that might be relevant to the research and manipulation of this compound, highlights the compound's potential application in neurological research and its interaction with the GABA receptor complex (Weber, Bartsch, & Erker, 2002).

Water Oxidation Catalysis

Research on Ru complexes for water oxidation demonstrated the synthesis and application of complexes involving pyridazine derivatives. These complexes exhibit properties consistent with the electron donor/acceptor ability, relevant for catalytic water oxidation. Such research provides insights into the potential use of this compound derivatives in catalysis and renewable energy applications (Zong & Thummel, 2005).

Synthetic Routes and Anticancer Agents

The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, related to this compound, has been explored for their potential as anticancer agents. This research highlights synthetic routes developed for congeners by cyclization of substituted amino-pyridines, showing the relevance of pyridazine derivatives in developing new therapeutic agents (Temple, Rose, Comber, & Rener, 1987).

Amnesia-Reversal Activity

A series of cyclic imides, including dihydropyridazines, were synthesized and evaluated for their ability to reverse electroconvulsive shock-induced amnesia in mice. This research underscores the therapeutic potential of pyridazine derivatives in memory impairment conditions (Butler, Leonard, Caprathe, L'Italien, Pavia, Hershenson, Poschel, & Marriott, 1987).

Wirkmechanismus

Target of Action

The primary targets of 4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione are currently unknown. This compound belongs to the class of pyrido[2,3-d]pyrimidines, which are known to exhibit a wide range of biological activities

Mode of Action

It is known that pyrido[2,3-d]pyrimidines can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Pyrido[2,3-d]pyrimidines are known to influence a variety of pathways due to their broad biological activity .

Result of Action

Compounds of the pyrido[2,3-d]pyrimidines class are known to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .

Eigenschaften

IUPAC Name |

4-amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c1-11(2,3)6-4-5-7(10(17)13-6)8(12)14-15-9(5)16/h4H,1-3H3,(H2,12,14)(H,13,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHCKTXNQTKLZMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=NNC2=O)N)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-Dimethyl-1-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-azetanone](/img/structure/B2879736.png)

![1-[3,5-Dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B2879741.png)

![methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate](/img/structure/B2879742.png)

![((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2879745.png)

![rac-(1R,2R,4R,5S)-5-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2879748.png)

![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2879751.png)

![N-(3-cyanothiophen-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2879753.png)